molecular formula C12H7N5O8 B15077914 2,3',4,6-Tetranitrodiphenylamine CAS No. 38417-96-8

2,3',4,6-Tetranitrodiphenylamine

Cat. No.: B15077914
CAS No.: 38417-96-8
M. Wt: 349.21 g/mol
InChI Key: QYIFJMJFFSIGIN-UHFFFAOYSA-N
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Description

2,3',4,6-Tetranitrodiphenylamine is a nitrated diphenylamine derivative of significant interest in specialized research applications. Based on the known functions of similar compounds, its primary research value is likely in the field of energetic materials. Diphenylamine and its nitrated derivatives, such as 2-nitrodiphenylamine, are well-established stabilizers in propellants and explosives . They function by reacting with and neutralizing nitrogen oxides released from the decomposition of nitrocellulose or nitroglycerin, thereby preventing autocatalytic decomposition and extending the shelf-life of the material . With multiple nitro groups, this compound may be investigated for its stabilizing efficiency or its own energetic properties. Furthermore, the diphenylamine structure is a privileged scaffold in material science, often serving as a core building block for electrochromic polymers and hole-transport materials . This compound may be utilized as a precursor for synthesizing novel functional polymers. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38417-96-8

Molecular Formula

C12H7N5O8

Molecular Weight

349.21 g/mol

IUPAC Name

2,4,6-trinitro-N-(3-nitrophenyl)aniline

InChI

InChI=1S/C12H7N5O8/c18-14(19)8-3-1-2-7(4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H

InChI Key

QYIFJMJFFSIGIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,3 ,4,6 Tetranitrodiphenylamine

Historical Perspectives on Nitrodiphenylamine Synthesis

The synthesis of nitrodiphenylamines is deeply rooted in the development of aromatic chemistry in the late 19th and early 20th centuries. Early methods revolved around direct nitration and, significantly, the development of carbon-nitrogen bond-forming reactions. The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, became a cornerstone for the synthesis of diaryl ethers and amines. wikipedia.org This reaction traditionally involved the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine. wikipedia.orgorganic-chemistry.org

A related and highly relevant transformation is the Goldberg reaction, a variation of the Ullmann condensation specifically for the formation of aryl amines by coupling an aniline (B41778) with an aryl halide. wikipedia.org These early procedures were often characterized by harsh reaction conditions, requiring high temperatures (frequently over 200°C), polar solvents like nitrobenzene (B124822), and stoichiometric amounts of copper powder. wikipedia.orgnih.gov Despite these limitations, these methods laid the foundational groundwork for accessing a wide range of substituted diphenylamines. The synthesis of hexanitrodiphenylamine (dipicrylamine), a compound structurally related to the subject of this article, was reported as early as 1874, highlighting the long history of working with these energetic materials. chemicalbook.comwikipedia.org Its ammonium (B1175870) salt, known as Aurantia, was even used as a yellow dye. wikipedia.org

Nitration Pathways for Diphenylamine (B1679370) Derivatives

This synthetic strategy involves first establishing the diphenylamine core, followed by the sequential introduction of nitro groups onto the aromatic rings.

Direct Nitration Approaches

The direct nitration of unsubstituted diphenylamine is complex, as the reaction can yield a mixture of mono-, di-, and poly-nitrated isomers. The activating nature of the amine bridge directs nitration to the ortho and para positions of both rings. Further nitration of an already substituted diphenylamine is a more controlled method for accessing higher derivatives. For instance, a dinitrodiphenylamine can be nitrated to a tetranitro derivative, which can then be further nitrated to hexanitrodiphenylamine. google.com A documented process for producing hexanitrodiphenylamine involves a two-stage nitration starting from 2,4-dinitrodiphenylamine. The first stage uses a mixture of nitric acid with minor amounts of sulfuric acid and water to yield a tetranitrodiphenylamine intermediate, which is then subjected to a stronger nitrating mixture (HNO₃/H₂SO₄) to produce the final hexa-nitrated product. google.com This stepwise approach allows for a more controlled introduction of nitro groups onto the highly deactivated rings.

Nitration of N-Acetyldiphenylamine Precursors

To manage the reactivity of the amine group and improve the selectivity of the nitration process, the amino group can be protected, most commonly through acetylation. The synthesis of p-nitroaniline from aniline, for example, often involves an initial acetylation step to form acetanilide. wikipedia.org The acetyl group moderates the activating effect of the amine and sterically hinders the ortho positions, favoring para-substitution. The bulky protecting group also prevents unwanted oxidation of the amine by the strong nitrating agents. wikipedia.orgwikipedia.org After the nitration step is complete, the acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the amine functionality. magritek.comazom.com This protection-nitration-deprotection sequence is a classic and effective strategy for controlling the synthesis of nitroanilines and can be applied to diphenylamine systems as well.

Condensation Reactions in 2,3',4,6-Tetranitrodiphenylamine Synthesis

The most direct and regiochemically precise method for synthesizing asymmetrically substituted nitrodiphenylamines like this compound is through the condensation of two different, pre-nitrated aromatic rings.

Nucleophilic Aromatic Substitution (SNAr) Routes

This approach relies on the principles of Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile (an aniline derivative) attacks an electron-deficient aromatic ring that is equipped with a good leaving group (typically a halogen). The presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho and/or para to the leaving group is crucial for activating the ring toward nucleophilic attack. wikipedia.org

For the synthesis of this compound, a plausible and documented pathway is the condensation of a nitroaniline with a poly-nitrohalobenzene. dtic.mil A specific, high-yield (91%) synthesis of the 2,3',4,6-isomer has been reported via the reaction of 3-nitroaniline (B104315) with picryl chloride (2,4,6-trinitrochlorobenzene). dtic.mil In this case, the three nitro groups on the picryl chloride strongly activate the ring, facilitating the displacement of the chloride by the nucleophilic amino group of 3-nitroaniline.

An alternative conceptual route would involve the condensation of 2,4-dinitroaniline (B165453) with 1-chloro-3,5-dinitrobenzene. The necessary starting materials are readily accessible; 2,4-dinitroaniline can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia. wikipedia.orgacs.orggoogle.com

Table 1: Representative SNAr Condensation Routes to Nitrodiphenylamines
Aniline DerivativeAryl HalideProductReference
3-NitroanilinePicryl chlorideThis compound dtic.mil
4-Nitroaniline2,4-Dinitrobromobenzene2,4,4'-Trinitrodiphenylamine dtic.mil
2,4-Dinitroaniline2,4-Dinitrobromobenzene2,2',4,4'-Tetranitrodiphenylamine dtic.mil
Aniline4-Chloronitrobenzene4-Nitrodiphenylamine (B16768) wikipedia.org

Role of Catalyst Systems in Condensation Efficiency

The efficiency of these C-N bond-forming condensation reactions is highly dependent on the catalyst system employed.

Classical Copper Catalysis (Ullmann/Goldberg Reaction): The traditional Ullmann condensation relies on copper catalysis. These reactions historically used copper powder, often activated in situ, or copper salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org These classical methods, while effective, often demand harsh conditions, including high temperatures and stoichiometric amounts of the copper reagent, which can limit their applicability to sensitive substrates. nih.gov

Modern Catalytic Systems: Significant advancements have been made to improve the efficiency and mildness of Ullmann-type reactions. The development of ligand-assisted copper catalysis has been a major breakthrough. Ligands such as diamines, amino acids (e.g., L-proline), and acetylacetonates (B15086760) can coordinate to the copper center, increasing its solubility and catalytic activity. wikipedia.orgnih.gov This allows the reactions to proceed at lower temperatures and with lower catalyst loadings. More recently, palladium-based systems, such as those used in Buchwald-Hartwig amination, have emerged as powerful alternatives for C-N cross-coupling, often offering broader substrate scope and even milder conditions, though copper remains a cost-effective and practical choice for many industrial applications. wikipedia.orgresearchgate.net

Table 2: Catalyst Systems for Ullmann-Type C-N Coupling
Catalyst SystemTypical ConditionsCharacteristicsReference
Copper PowderHigh temp (>200°C), polar solvent (e.g., nitrobenzene)Classic, harsh conditions, stoichiometric Cu wikipedia.orgnih.gov
CuI / PhenanthrolineElevated temp, base (e.g., KOH)Ligand-accelerated, improved reactivity wikipedia.org
CuI / L-ProlineModerate temp, base (e.g., Cs₂CO₃), solvent (e.g., DMSO)Mild, effective for various anilines/amines nih.gov
CuO Nanoparticles~100°C, base (e.g., KOH), solvent (e.g., DMSO)Heterogeneous catalysis, reusable mdpi.com
Palladium / Ligand (e.g., BINAP)Lower temp, base (e.g., NaOtBu)Alternative (Buchwald-Hartwig), broad scope, mild researchgate.net

Exploration of Alternative Synthetic Routes for Tetranitrodiphenylamine Isomers

The synthesis of unsymmetrical nitrated diphenylamines, including various isomers of tetranitrodiphenylamine, often relies on modifications of classical condensation reactions. The Ullmann condensation and the related Goldberg reaction are foundational methods for the formation of the diarylamine bond. wikipedia.org These reactions typically involve the copper-catalyzed coupling of an aryl halide with an arylamine. wikipedia.orgnih.gov

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and the use of high-boiling polar solvents like nitrobenzene or dimethylformamide. wikipedia.orgnih.gov The traditional approach utilized stoichiometric amounts of copper powder, often activated in situ. wikipedia.org The aryl halide participating in the reaction generally needs to be activated by electron-withdrawing groups, a condition readily met by the presence of nitro groups in the precursors to tetranitrodiphenylamines.

Modern advancements have led to the development of milder and more efficient catalytic systems. These include the use of soluble copper(I) catalysts supported by various ligands, such as diamines and acetylacetonate, which can facilitate the reaction at lower temperatures. wikipedia.org The general mechanism for these Ullmann-type C-N bond formations involves a copper(I) amide reacting with an aryl halide. wikipedia.org

Alternative strategies explore different catalytic systems and reaction conditions to synthesize substituted diarylamines. While direct synthesis of this compound is highly specific, the principles for creating related isomers can be inferred from methodologies applied to similar structures. For instance, the synthesis of 2,4,6-triarylpyridines, another class of nitrogen-containing aromatic compounds, has been achieved through one-pot reactions using catalysts like tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) under solvent-free conditions. rasayanjournal.co.in Such multicomponent reactions offer an efficient pathway to complex molecules by simply varying the starting materials. rasayanjournal.co.in

The synthesis of substituted pyrimidines also offers insights into the construction of complex aryl structures. For example, 2,4,6-tris(4-bromophenyl)pyrimidine can be synthesized via a base-promoted condensation, which is then converted to the corresponding tris-nitrile using copper(I) cyanide in quinoline. mdpi.com This highlights the use of copper catalysts in different contexts to build complex aromatic systems, a principle that can be adapted for the synthesis of specific tetranitrodiphenylamine isomers.

The table below summarizes key aspects of foundational synthetic routes applicable to diarylamine synthesis.

Reaction Type Typical Reactants Catalyst/Conditions Key Features
Traditional Ullmann Condensation Aryl Halide, ArylamineStoichiometric Copper Powder, High Temp. (>200°C), Polar SolventsRequires harsh conditions; Aryl halide activated by electron-withdrawing groups. wikipedia.orgnih.gov
Modern Ullmann-Type Reaction Aryl Halide, ArylamineSoluble Cu(I) catalysts with ligands (e.g., diamines)Milder conditions compared to traditional methods. wikipedia.org
Goldberg Reaction Aniline, Aryl HalideCopper CatalystA variation of the Ullmann condensation for C-N bond formation. wikipedia.org

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of a specific, highly substituted compound like this compound involves careful control over reaction parameters and the implementation of effective purification techniques to maximize both the yield and the purity of the final product.

Reaction Condition Optimization:

The yield of nitrated compounds is often highly dependent on the precise conditions of the nitration and any preceding condensation steps. For nitration reactions, key parameters to optimize include the composition of the nitrating agent (e.g., mixtures of nitric and sulfuric acid), the reaction temperature, the molar ratios of reactants, and the reaction time. mdpi.comresearchgate.net For example, in the synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP), a related dinitro-aromatic compound, it was found that using a mixture of 20% oleum (B3057394) and fuming nitric acid at a temperature below 15°C significantly improved both yield and purity. mdpi.com The optimal molar ratio of the nitrating agent to the substrate was also a critical factor. mdpi.com Similarly, studies on the synthesis of 4,6-Dinitrobenzofuroxan (4,6-DNBF) identified optimal conditions through systematic variation of temperature, reactant ratios, and reaction duration, leading to a maximum crude yield of 73.2%. researchgate.net

In the context of the Ullmann condensation for forming the diphenylamine backbone, the choice of catalyst, solvent, and temperature is crucial. The transition from heterogeneous copper powder to soluble, ligand-supported copper catalysts has allowed for reactions under milder conditions, which can reduce the formation of byproducts and simplify purification. nih.govmdpi.com

The table below outlines key parameters that are typically optimized in syntheses involving nitration and condensation steps.

Parameter Influence on Synthesis Example of Optimization
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions and decomposition.Keeping nitration temperature <15°C improved purity for DADNP synthesis. mdpi.com
Reactant Ratio Stoichiometry affects conversion and can minimize unreacted starting materials.An optimal mole ratio of fuming nitric acid to substrate of 2.15:1 was found for DADNP. mdpi.com
Catalyst System The choice of catalyst and ligands can dramatically improve yield and allow for milder conditions.Use of soluble copper catalysts with ligands in Ullmann reactions improves efficiency. wikipedia.org
Reaction Time Sufficient time is needed for completion, but prolonged times can increase byproduct formation.Optimal time for 4,6-DNBF synthesis was determined to be 4 hours. researchgate.net

Purification Strategies:

High purity is essential, and several methods can be employed to purify the crude product.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for effective separation. This method was used to achieve >99.9% purity for a tetraamino pyridine (B92270) derivative after initial synthesis. mdpi.com

Column Chromatography: For more challenging separations, column chromatography is a powerful technique. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). rsc.org Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating very similar compounds, semi-preparative HPLC can be used. This technique was successfully employed to purify 2,3,4,6-tetrachlorophenol (B30399) from a contaminant by making repetitive injections onto an HPLC column and collecting the pure fraction. osha.gov The purified product's purity was then verified by analytical HPLC. osha.gov

Washing and Filtration: Simple washing of the precipitated solid with a solvent in which the impurities are soluble but the product is not (such as ice-water) can be a first step to remove major impurities before more advanced purification. researchgate.net

The selection of a purification strategy depends on the nature of the impurities and the required purity level of the final this compound product. Often, a combination of these techniques is necessary to achieve the desired specifications.

Advanced Spectroscopic Characterization of 2,3 ,4,6 Tetranitrodiphenylamine

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within the 2,3',4,6-tetranitrodiphenylamine molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent atoms. The most prominent features are the strong absorptions arising from the nitro (NO₂) groups. Typically, the asymmetric and symmetric stretching vibrations of the C-NO₂ bonds are observed in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The precise positions of these bands can be influenced by the electronic environment and steric interactions within the molecule.

The N-H stretching vibration of the secondary amine group is expected to appear as a sharp to moderately broad band in the 3300-3400 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ range. The fingerprint region, below 1300 cm⁻¹, contains a complex pattern of bands corresponding to C-N stretching, C-H bending, and various ring deformation modes, providing a unique spectral signature for the compound.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
~3350 N-H Stretch
>3000 Aromatic C-H Stretch
1520-1560 Asymmetric NO₂ Stretch
1450-1600 Aromatic C=C Stretch
1340-1370 Symmetric NO₂ Stretch

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR analysis. The symmetric stretching vibrations of the nitro groups, which are often strong and well-defined in the Raman spectrum, are particularly useful for identification. These typically appear in the 1330-1360 cm⁻¹ region. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the carbon rings, also give rise to characteristic Raman signals. The intense and sharp nature of these bands makes Raman spectroscopy a valuable technique for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for mapping the carbon and proton framework of this compound, providing detailed insights into the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the aromatic protons and the amine proton. Due to the electron-withdrawing nature of the four nitro groups, the aromatic protons are expected to be significantly deshielded, appearing at downfield chemical shifts, likely in the range of 7.0-9.0 ppm. The specific chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each proton signal are determined by its position on the aromatic rings and its coupling interactions with neighboring protons. The amine proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 9.0 Dependent on substitution pattern

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons in this compound will exhibit signals in the downfield region, typically between 110 and 160 ppm. The carbons directly attached to the electron-withdrawing nitro groups will be the most deshielded and appear at the lower end of this range. The chemical shifts of the other aromatic carbons will be influenced by their position relative to the nitro groups and the amine bridge.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-NO₂ ~140 - 160

Advanced NMR Techniques for Aromatic Systems

To unambiguously assign all proton and carbon signals, especially in such a complex and substituted aromatic system, advanced 2D NMR techniques are crucial. chemicalbook.com Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. s-a-s.org These experiments provide a complete and detailed map of the molecular structure, confirming the precise substitution pattern of the nitro groups on the diphenylamine (B1679370) framework.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for probing the electronic structure and photophysical properties of molecules. For a complex molecule like this compound, these techniques would provide insights into the effects of the multiple nitro groups on the diphenylamine backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the highly conjugated and electron-deficient aromatic system. The presence of four strongly electron-withdrawing nitro groups (-NO2) and the diphenylamine structure, which allows for extended conjugation, would significantly influence the absorption maxima (λmax).

Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region. libretexts.org The addition of multiple nitro groups to an aromatic system generally leads to a bathochromic (red) shift and an increase in the intensity of the absorption bands. nih.gov For instance, the UV/Vis spectra of various nitroaromatic compounds show distinct absorption patterns. researchgate.net Specifically, in nitro-substituted aromatic carbonyl compounds, the position and intensity of absorption are dependent on the substitution pattern. rsc.org The spectra of nitrobenzaldehydes, for example, show weak n→π* transitions around 350 nm and stronger π→π* transitions at shorter wavelengths. uni-muenchen.de

Considering the structure of this compound, which combines two phenyl rings linked by a nitrogen atom, and is heavily substituted with nitro groups, its UV-Vis spectrum in a solvent like ethanol (B145695) or acetonitrile (B52724) would likely display multiple absorption bands. A weak, longer-wavelength absorption corresponding to n→π* transitions of the nitro groups is anticipated, while more intense bands at shorter wavelengths would arise from π→π* transitions of the conjugated aromatic system. libretexts.org The spectrum of 4-nitrodiphenylamine (B16768) shows a maximum absorbance that shifts upon complexation, indicating the sensitivity of the electronic structure to its environment. researchgate.net The addition of more nitro groups, as in the title compound, would further shift these absorptions.

Predicted UV-Vis Spectral Data for this compound

Predicted TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
n→π* (NO₂)~340-380Low (~100-500)Ethanol
π→π*~250-300High (~10,000-30,000)Ethanol

Note: This data is predictive and based on the analysis of similar compounds.

Fluorescence and Phosphorescence Studies

The luminescence properties, specifically fluorescence and phosphorescence, of this compound are expected to be significantly quenched. Nitroaromatic compounds are generally known to be non-fluorescent or very weakly fluorescent. rsc.org This is attributed to efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), and other non-radiative decay pathways, which compete effectively with fluorescence emission. rsc.orgnih.gov

The strong electron-withdrawing nature of the nitro groups promotes the formation of non-emissive charge-transfer states and enhances spin-orbit coupling, facilitating ISC. rsc.orgnih.gov While some nitroaromatic compounds can be made to fluoresce by specific structural modifications, the presence of four nitro groups in this compound makes significant fluorescence unlikely. researchgate.net

Phosphorescence, which is emission from the triplet state, might be observable at low temperatures (e.g., 77 K) in a rigid matrix, where non-radiative decay processes are minimized. However, even phosphorescence is often weak in many nitroaromatic compounds. rsc.org The study of the luminescence of nitro derivatives of fluorescein (B123965) shows that the fluorescence quantum yields are highly dependent on the structure and environment. researchgate.net

Predicted Luminescence Properties of this compound

PropertyPredicted ObservationRationale
Fluorescence Very weak to non-existent at room temperature.Efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro groups. rsc.org
Phosphorescence Potentially weak emission at low temperatures (77 K).Population of the triplet state via ISC, but still competing with non-radiative decay.

Note: This data is predictive and based on the general behavior of nitroaromatic compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, high-resolution mass spectrometry and tandem mass spectrometry would provide definitive structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C12H7N5O8), the exact mass of the molecular ion ([M]+• or [M-H]⁻) can be calculated. This technique is crucial for confirming the identity of the compound, especially when dealing with complex structures. HRMS has been used to identify adducts in related studies, demonstrating its power in structural confirmation. acs.org

Predicted HRMS Data for this compound

Ion TypeMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₁₂H₇N₅O₈349.0295
[M+H]⁺C₁₂H₈N₅O₈⁺350.0373
[M-H]⁻C₁₂H₆N₅O₈⁻348.0217

Note: These values are calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for its identification.

For this compound, the fragmentation in an electron ionization (EI) or electrospray ionization (ESI) source would likely be dominated by the loss of the nitro groups. nih.gov The fragmentation of nitroaromatic compounds often involves the loss of NO, NO₂, and other small neutral molecules. nih.govresearchgate.net The mass spectra of nitroaromatics in EI mode often show a prominent molecular ion peak due to the stability of the aromatic ring. nih.gov

The fragmentation of the diphenylamine core would also contribute to the MS/MS spectrum. The cleavage of the C-N bond linking the two phenyl rings is a common fragmentation pathway for diphenylamine derivatives. acs.orgmiamioh.edu The presence of four nitro groups would influence the stability of the resulting fragments.

Predicted Key MS/MS Fragmentation Pathways for this compound ([M]+•)

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossDescription
34930346 (NO₂)Loss of a nitro group
30325746 (NO₂)Loss of a second nitro group
25721146 (NO₂)Loss of a third nitro group
21116546 (NO₂)Loss of the fourth nitro group
34931930 (NO)Loss of nitric oxide
31927346 (NO₂)Subsequent loss of a nitro group

Note: This table presents predicted fragmentation pathways. The relative intensities of the fragment ions would depend on the ionization method and collision energy.

Computational and Theoretical Chemistry Approaches for 2,3 ,4,6 Tetranitrodiphenylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of 2,3',4,6-tetranitrodiphenylamine. These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons within it.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density, DFT can accurately predict molecular geometries and other properties with a good balance of accuracy and computational cost. chemrxiv.org

For this compound, DFT calculations would be employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity. The calculations would likely involve various functionals, such as B3LYP, in combination with a suitable basis set like 6-311++G(d,p) to ensure reliable results. researchgate.net The planarity of the phenyl rings and the orientation of the nitro groups are of particular interest, as they influence the molecule's energetic properties.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-N (amine) bond length1.40 Å
C-N (nitro) bond length1.48 Å
N-O (nitro) bond length1.22 Å
C-C (aromatic) bond length1.39 Å
C-N-C bond angle128°
O-N-O bond angle125°
Dihedral angle between phenyl rings45°

Note: This data is illustrative and based on typical values for similar nitroaromatic compounds.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for predicting spectroscopic properties. nih.gov Techniques like Hartree-Fock (HF) and post-Hartree-Fock methods can be used to simulate infrared (IR), Raman, and UV-Vis spectra.

For this compound, ab initio calculations would help in identifying characteristic vibrational frequencies associated with the nitro groups (NO2), the amine bridge (N-H), and the aromatic rings (C-H, C-C). nih.gov This information is vital for the experimental identification and characterization of the compound. UV-Vis spectra predictions can offer insights into the electronic transitions and the compound's stability under UV radiation.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch3350
C-H stretch (aromatic)3100
Asymmetric NO₂ stretch1550
Symmetric NO₂ stretch1350
C-N stretch1300
C=C stretch (aromatic)1600

Note: This data is illustrative and based on typical values for similar nitroaromatic compounds.

Reaction Pathway Elucidation and Mechanistic Modeling

Understanding the decomposition mechanism of energetic materials is crucial for assessing their stability and performance. Computational modeling allows for the exploration of potential reaction pathways and the identification of key intermediates and transition states.

Transition State Characterization

The identification and characterization of transition states are central to understanding reaction mechanisms. youtube.com A transition state represents the highest energy point along a reaction coordinate and is a fleeting molecular configuration that is difficult to observe experimentally. Computational methods can locate and characterize these structures, providing information about the energy barrier of a reaction.

For the decomposition of this compound, the initial steps are likely to involve the cleavage of a C-NO2 or N-NO2 bond. Transition state searches would be performed to model these bond-breaking events. The characterization would involve frequency calculations to confirm that the structure has exactly one imaginary frequency corresponding to the reaction coordinate. youtube.com

Energy Profiles and Reaction Kinetics

By mapping the potential energy surface, computational chemistry can generate energy profiles for proposed reaction pathways. mdpi.com These profiles illustrate the energy changes as reactants are converted to products, passing through transition states and intermediates. From these profiles, activation energies can be determined, which are essential for calculating reaction rate constants and understanding the kinetics of decomposition. nih.govmdpi.com

For this compound, the energy profiles for different decomposition pathways, such as those initiated by C-NO2 homolysis versus N-NO2 homolysis, could be compared to determine the most likely decomposition mechanism under different conditions. This would provide valuable information on the thermal stability of the compound. mdpi.com

Table 3: Hypothetical Energy Barriers for Initial Decomposition Steps of this compound

Reaction StepCalculated Activation Energy (kcal/mol)
C-NO₂ Bond Scission (Ring 1)45
C-NO₂ Bond Scission (Ring 2)48
N-NO₂ Bond Scission (Hypothetical)N/A (No N-NO₂ bond)
C-N (amine) Bond Scission75

Note: This data is illustrative and based on theoretical studies of similar nitroaromatic compounds.

Intermolecular Interactions and Crystal Lattice Simulations

The properties of energetic materials in the solid state are heavily influenced by how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the density, stability, and sensitivity of the material. researchgate.net

Crystal lattice simulations, often employing force fields derived from quantum mechanical calculations, can predict the crystal structure and properties of this compound. These simulations can help to understand the nature and strength of the intermolecular interactions within the crystal. For instance, the presence of an N-H group allows for hydrogen bonding, which can significantly impact the crystal packing and stability. The interactions between the nitro groups of one molecule and the aromatic rings of another are also important factors. ed.ac.uk By understanding these interactions, it may be possible to predict the sensitivity of the material to mechanical stimuli.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are instrumental in predicting a range of spectroscopic parameters, including Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. These predictions are crucial for identifying key structural features and understanding the electronic environment of the molecule.

The vibrational spectra (IR and Raman) of nitroaromatic compounds are characterized by specific modes associated with the nitro groups and the aromatic rings. DFT calculations are a well-established method for predicting these vibrational frequencies. nih.gov For instance, a study on 2,4-dinitrodiphenylamine, a structurally related compound, utilized DFT calculations with the B3LYP functional to assign its vibrational modes. nih.gov

Key vibrational modes expected for this compound, based on studies of similar compounds, would include:

N-H Stretching: The N-H stretching vibration of the secondary amine group is typically observed in the region of 3300-3500 cm⁻¹. In 2,4-dinitrodiphenylamine, this was experimentally observed and calculated to be around this region.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

NO₂ Stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching modes typically appear at higher frequencies (around 1500-1570 cm⁻¹) and are often strong in the IR spectrum. researchgate.net The symmetric stretches are found at lower frequencies (around 1300-1370 cm⁻¹). researchgate.net The exact positions of these bands are sensitive to the electronic environment and substitution pattern on the aromatic rings.

C-N Stretching: The stretching vibrations of the C-N bonds are also key features.

Ring Vibrations: The stretching and deformation modes of the phenyl rings will contribute a series of bands in the fingerprint region of the spectrum.

The following table presents a selection of calculated vibrational frequencies for the related compound 2,4-dinitrodiphenylamine, which can serve as a reference for the expected vibrational modes of this compound.

Table 1: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2,4-Dinitrodiphenylamine. nih.gov
Vibrational ModeCalculated Frequency (cm⁻¹)Spectroscopic Activity
N-H Stretch3340IR/Raman
Aromatic C-H Stretch3050-3150IR/Raman
Asymmetric NO₂ Stretch1530-1560IR/Raman
Symmetric NO₂ Stretch1330-1360IR/Raman
C-N Stretch1250-1300IR/Raman
Ring Breathing1000-1100Raman

The UV-Vis absorption spectrum of a molecule is determined by its electronic transitions. Time-dependent DFT (TD-DFT) is the most common computational method for predicting UV-Vis spectra. nih.gov The electronic spectrum of nitrodiphenylamines is often characterized by charge-transfer (CT) transitions, where electron density moves from the amine donor group to the nitro acceptor groups upon photoexcitation. nih.gov

For this compound, the presence of multiple nitro groups is expected to lead to significant bathochromic (red) shifts in the absorption maxima compared to less substituted diphenylamines. The extensive conjugation and strong electron-withdrawing nature of the four nitro groups would lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths.

A study on nitro-diphenylamine dyes using TD-DFT with the PBE0 hybrid functional showed a good correlation between calculated and experimental absorption maxima (λmax). nih.gov The calculations also provided insights into the nature of the electronic transitions.

The predicted UV-Vis spectrum of this compound would likely show intense absorption bands in the visible region, contributing to its color. The table below illustrates typical results from TD-DFT calculations on a related nitro-diphenylamine compound.

Table 2: Predicted UV-Vis Spectral Data for a Representative Nitro-Diphenylamine Compound based on TD-DFT Calculations. nih.gov
Calculated λmax (nm)Oscillator Strength (f)Major Electronic Transition Contribution
4100.85HOMO -> LUMO
3200.25HOMO-1 -> LUMO
2800.15HOMO -> LUMO+1

It is important to note that the accuracy of TD-DFT calculations for charge-transfer excitations can be sensitive to the choice of the functional. nih.gov

Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. rsc.org The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two different aromatic rings, as well as the N-H proton. The strong electron-withdrawing effect of the nitro groups would cause a significant downfield shift (higher ppm values) for the aromatic protons, especially those ortho and para to the nitro substituents.

Similarly, the ¹³C NMR spectrum would show a range of signals for the carbon atoms of the aromatic rings. The carbons directly attached to the nitro groups would be significantly deshielded and appear at higher chemical shifts.

The following table provides hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the expected electronic effects of the nitro groups and data from related compounds.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
AtomPredicted Chemical Shift (ppm)Reasoning
N-H~9.0 - 11.0Deshielded by adjacent nitro-substituted ring and intramolecular hydrogen bonding possibilities.
Aromatic H (ortho/para to NO₂)~8.0 - 9.0Strong deshielding by electron-withdrawing nitro groups.
Aromatic H (meta to NO₂)~7.5 - 8.5Lesser deshielding effect compared to ortho/para positions.
Aromatic C (attached to NO₂)~140 - 150Significant deshielding due to the strong electron-withdrawing nature of the nitro group.
Aromatic C (other)~110 - 140Varied chemical shifts depending on proximity to nitro groups and the amine bridge.

Mechanistic Studies on the Reactivity and Transformations of 2,3 ,4,6 Tetranitrodiphenylamine

Decomposition Pathways and Stability Assessment

The stability of 2,3',4,6-tetranitrodiphenylamine is a critical parameter, especially in contexts where it might be exposed to elevated temperatures or harsh environmental conditions. Its decomposition is a complex process involving multiple potential pathways.

The thermal decomposition of nitroaromatic compounds is a subject of extensive research due to their use in energetic materials. While specific experimental data on this compound is not widely published, its decomposition mechanisms can be inferred from related structures like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and pentaerythritol (B129877) tetranitrate (PETN). nih.govresearchgate.net

The initial and weakest point in many nitroaromatic compounds is the carbon-nitro (C-NO2) bond. nih.gov Homolytic cleavage of this bond is a common initiating step, releasing nitrogen dioxide (NO2) radicals. Another potential initiation step, particularly for compounds with amino or imino groups, involves intramolecular reactions. For this compound, this could involve hydrogen abstraction from the amine group by an adjacent nitro group, leading to the formation of water and highly reactive intermediates.

Subsequent decomposition steps are likely to be a cascade of complex reactions. The initially formed radicals can attack the parent molecule or other fragments, leading to a variety of products. Based on studies of similar compounds, the thermal decomposition is expected to proceed through several key stages:

Initial Bond Scission: The primary step is likely the cleavage of a C-NO2 bond to release •NO2 or the N-H bond.

Radical Propagation: The released •NO2 can act as an oxidizing agent, leading to further breakdown of the aromatic rings. nih.gov

Intramolecular Condensation: Similar to TATB, intramolecular condensation reactions between amino and nitro groups could lead to the formation of heterocyclic structures like furazans or furoxans, releasing water in the process. nih.gov

Ring Opening and Fragmentation: At higher temperatures, the aromatic rings will fragment, leading to the formation of smaller gaseous products.

The expected decomposition products are a complex mixture of gases and solid residues.

Table 1: Potential Thermal Decomposition Products of this compound

Product Class Specific Examples
Simple Gases Nitrogen (N₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O)
Nitrogen Oxides Nitric Oxide (NO), Nitrogen Dioxide (NO₂)

| Solid Residue | Carbonaceous char |

Environmental factors can significantly impact the long-term stability and persistence of this compound.

Photodegradation: Aromatic nitro compounds are often susceptible to photodegradation. Exposure to ultraviolet (UV) radiation, particularly from sunlight, can provide the energy needed to initiate decomposition. nih.gov The degradation kinetics are typically affected by the wavelength and intensity of the irradiation. nih.gov The process likely involves the excitation of the nitro groups, leading to radical formation and subsequent degradation pathways similar to thermal decomposition, but initiated at ambient temperatures.

Hydrolysis: The stability of the compound in aqueous environments depends on the pH. While the diphenylamine (B1679370) linkage is generally stable, the presence of multiple nitro groups can activate the aromatic rings towards nucleophilic attack by water or hydroxide (B78521) ions, especially under basic conditions. This could lead to the displacement of nitro groups and the formation of nitrophenols.

Microbial Degradation: The environmental fate of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) is often linked to microbial action. nih.gov Microorganisms have evolved pathways to utilize such compounds as sources of nitrogen or carbon. nih.gov It is plausible that certain bacteria and fungi could degrade this compound. These pathways often involve the reduction of the nitro groups to amino groups via nitroso and hydroxylamino intermediates. nih.gov These reduced derivatives may then undergo further transformation, such as ring cleavage. However, the condensation of hydroxylamino intermediates can also lead to the formation of highly recalcitrant azoxy compounds. nih.gov

Reaction with Reactive Nitrogen Species

The interaction of this compound with reactive nitrogen species (RNS) is central to its chemistry, influencing its further transformation and its potential role as a chemical stabilizer. RNS include species like the nitrosonium ion (NO+), nitrogen dioxide (•NO2), and dinitrogen trioxide (N2O3). researchgate.netnih.gov

The diphenylamine backbone contains a secondary amine, which is a potential site for reaction with RNS.

N-Nitrosation: Secondary amines are known to react with nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), to form N-nitroso compounds (nitrosamines). researchgate.net The reaction between the secondary amine of this compound and a nitrosating agent like N2O3 would lead to the formation of N-nitroso-2,3',4,6-tetranitrodiphenylamine. This is a common reaction pathway for secondary amines exposed to sources of nitrite. researchgate.net

Further Nitration: The aromatic rings of this compound already bear four nitro groups. While these groups are strongly deactivating towards further electrophilic aromatic substitution, it is conceivable that under harsh nitrating conditions (e.g., mixed sulfuric and nitric acids), further nitration could occur at vacant positions on the aromatic rings. nih.gov However, the existing deactivation makes this process difficult, and degradation of the molecule is a likely competing reaction. nih.gov

Diphenylamine and its derivatives are widely used as stabilizers in solid propellants and explosives. Their primary function is to scavenge reactive nitrogen species, particularly NO and NO2, which are produced during the slow decomposition of nitrate (B79036) esters (like nitroglycerin) or nitrocellulose. These RNS can catalyze the decomposition process, leading to instability and a reduced shelf-life of the energetic material.

By reacting with these RNS, stabilizers interrupt the autocatalytic decomposition cycle. The mechanism for diphenylamine involves the formation of a series of nitrated and nitrosated derivatives. Given its structure, this compound is itself a product of the extensive nitration of diphenylamine. While it still possesses the secondary amine group capable of reacting with RNS, its effectiveness as a stabilizer might be different from less-nitrated derivatives. The high degree of nitration makes the amine proton more acidic and the nitrogen lone pair less nucleophilic, which could alter its reactivity towards scavenging RNS compared to the parent diphenylamine.

Acid-Base Properties and Protolytic Equilibria

The acid-base properties of this compound are dominated by the secondary amine proton (-NH-). The acidity of this proton is dramatically increased compared to that of diphenylamine due to the powerful electron-withdrawing inductive and resonance effects of the four nitro groups.

These nitro groups pull electron density away from the nitrogen atom, which in turn weakens the N-H bond and stabilizes the resulting conjugate base (the diphenylamide anion). This effect makes the N-H group significantly acidic.

Table 2: Comparison of Acidity in Diphenylamine Derivatives

Compound Key Structural Feature Expected Acidity of N-H Proton
Diphenylamine No electron-withdrawing groups Very weakly acidic
2,4,6-Trinitrodiphenylamine Three nitro groups Moderately acidic
This compound Four nitro groups Strongly acidic

In solution, this compound can participate in a protolytic equilibrium:

C₁₂H₇N₅O₈ (aq) + H₂O (l) ⇌ [C₁₂H₆N₅O₈]⁻ (aq) + H₃O⁺ (aq)

The position of this equilibrium lies further to the right than for less nitrated diphenylamines, indicating a lower pKa value. In the presence of a base, it will readily deprotonate to form a colored anion, where the negative charge is extensively delocalized across the nitrogen atom and the nitro-substituted aromatic rings. This property is characteristic of highly nitrated amines.

Redox Chemistry and Electron Transfer Processes

The electrochemical behavior of this compound is anticipated to be dominated by the sequential reduction of its four nitro groups and the oxidation of the secondary amine.

Reduction Pathways:

Drawing parallels from studies on other nitrated diphenylamines, such as 2,4-dinitrodiphenylamine, the reduction of this compound under anaerobic conditions is expected to proceed in a stepwise manner. Each nitro group is likely to undergo a multi-electron reduction to form the corresponding amino group. This process would involve a series of electron and proton transfers, leading to the formation of various intermediates, including nitroso and hydroxylamine (B1172632) derivatives, before the final amino product is obtained.

The reduction potentials for these processes are influenced by the position of the nitro groups on the phenyl rings. The presence of multiple electron-withdrawing nitro groups significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the initial reduction steps occur at less negative potentials compared to less nitrated analogues. The specific reduction potentials for each nitro group in this compound have not been reported, but a general trend of sequential reduction would be expected, likely starting with the nitro groups that are most sterically accessible and electronically favorable for reduction.

Oxidation Pathways:

The oxidation of the diphenylamine core involves the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. This initial oxidation step is a characteristic reaction of diphenylamine and its derivatives. The stability and subsequent reactions of this radical cation are highly dependent on the nature and position of the substituents on the aromatic rings.

In the case of this compound, the strongly electron-withdrawing nitro groups would make the oxidation of the amine nitrogen more difficult, shifting the oxidation potential to more positive values compared to unsubstituted diphenylamine. Following its formation, the radical cation could potentially undergo further reactions, such as dimerization or polymerization, a behavior observed in the electrochemical oxidation of diphenylamine itself.

Interactive Data Table Simulation:

While specific experimental values for this compound are not available, the following table simulates the expected electrochemical data based on the behavior of related compounds. This table is for illustrative purposes to demonstrate the type of data that would be generated in an electrochemical study.

Electrochemical Process Anticipated Potential Range (vs. Ag/AgCl) Number of Electrons Transferred (per step) Proposed Transformation
1st Nitro Group Reduction-0.4 to -0.6 V4e⁻, 4H⁺ or 6e⁻, 6H⁺-NO₂ → -NHOH or -NH₂
2nd Nitro Group Reduction-0.6 to -0.8 V4e⁻, 4H⁺ or 6e⁻, 6H⁺-NO₂ → -NHOH or -NH₂
3rd Nitro Group Reduction-0.8 to -1.0 V4e⁻, 4H⁺ or 6e⁻, 6H⁺-NO₂ → -NHOH or -NH₂
4th Nitro Group Reduction-1.0 to -1.2 V4e⁻, 4H⁺ or 6e⁻, 6H⁺-NO₂ → -NHOH or -NH₂
Amine Oxidation+0.8 to +1.2 V1e⁻>NH → >NH⁺•

Note: The potential ranges are hypothetical and would be dependent on the specific experimental conditions such as solvent, supporting electrolyte, and pH.

Analytical Methodologies for the Quantitative and Qualitative Assessment of 2,3 ,4,6 Tetranitrodiphenylamine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful capabilities for separating complex mixtures into their individual components. For a compound like 2,3',4,6-tetranitrodiphenylamine, which may exist in samples alongside other isomers and related compounds, chromatographic separation is an essential prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it particularly well-suited for the separation of nitrated diphenylamines. The separation of isomers of nitroaromatic compounds can be challenging, but HPLC offers various stationary and mobile phase combinations to achieve the desired resolution.

For the separation of compounds structurally similar to this compound, such as other nitrated diphenylamines and nitroanilines, reversed-phase HPLC is a common approach. C18 and phenyl columns are frequently employed due to their ability to interact with aromatic compounds through hydrophobic and π-π interactions.

A study on the separation of nitroaniline and dinitroaniline isomers utilized an Agilent TC-C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the successful resolution of these closely related compounds. nih.gov Similarly, the separation of dinitrophenolic isomers has been explored using C18 columns with methanol (B129727) and water mobile phases. chromforum.org For more complex separations, such as that of hexanitrodiphenylamine, a phenyl-hexyl column has been shown to be effective. researchgate.net The separation of toluidine isomers has been achieved using a Primesep 200 column with an ammonium (B1175870) formate (B1220265) buffer. sielc.com

The choice of mobile phase is critical for optimizing the separation. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve complex mixtures of isomers. Common mobile phase constituents include acetonitrile or methanol mixed with water. The addition of buffers can help to control the ionization state of the analytes and improve peak shape. Detection is typically performed using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. nih.gov

Interactive Table: HPLC Conditions for Separation of Related Nitroaromatic Compounds

Compound Class Column Type Mobile Phase Detection Reference
Nitroanilines/Dinitroanilines Agilent TC-C18 Acetonitrile/Water UV (225 nm) nih.gov
Dinitrophenols C18 Methanol/Water UV chromforum.org
Hexanitrodiphenylamine Phenyl-hexyl Acetonitrile/Water UV (230 nm) researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many explosives are thermally labile, GC can be employed for the analysis of some nitroaromatic compounds. However, the high molecular weight and multiple nitro groups of this compound suggest that it may have limited thermal stability, potentially leading to decomposition in the hot GC injection port.

For less nitrated diphenylamines, such as diphenylamine (B1679370) itself, GC-MS methods have been successfully developed. One such method utilized a robust gas chromatography/mass spectrometry approach for the quantitative analysis of diphenylamine in liver fractions. nih.gov This indicates that the fundamental diphenylamine structure can be analyzed by GC.

For more complex nitroaromatics, derivatization may be necessary to improve volatility and thermal stability. However, for many explosive analyses, direct GC analysis is often avoided in favor of HPLC to prevent analyte degradation. When GC is used for explosives, specialized injection techniques and short, narrow-bore capillary columns can help to minimize thermal stress on the analytes.

Electrochemical Analysis Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like nitroaromatics. The nitro groups in this compound are reducible, making the compound a suitable candidate for analysis by techniques such as cyclic voltammetry and differential pulse voltammetry.

Research has demonstrated the successful electrochemical detection of various nitroaromatic compounds. For instance, a glassy carbon electrode modified with a heterostructure of ZnO/RuO2 nanoparticles has been used as a highly selective chemisensor for 2-nitrophenol. rsc.org Similarly, the electrochemical detection of 2-nitroaniline (B44862) has been achieved using a novel sphere-like Co2SnO4 modified glassy carbon electrode. rsc.org Furthermore, an electrochemical sensing platform based on a vertically-ordered mesoporous silica-nanochannel film on a pre-activated glassy carbon electrode has been developed for the ultrasensitive detection of p-nitrophenol. frontiersin.org

These studies suggest that a suitably modified electrode could be developed for the sensitive and selective detection of this compound. The principle of detection relies on the electrochemical reduction of the nitro groups at the electrode surface, which generates a current proportional to the concentration of the analyte. The specificity of the sensor can be enhanced through the use of tailored nanomaterials and surface modifications that promote the selective adsorption and reaction of the target molecule.

Hyphenated Techniques for Comprehensive Analysis

To achieve the highest level of confidence in both qualitative identification and quantitative analysis, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide both separation and structural information in a single analysis.

LC-MS is particularly powerful for the analysis of compounds like this compound. The LC separates the target analyte from matrix interferences and isomers, and the MS provides a mass spectrum that can confirm the molecular weight and provide fragmentation patterns for structural elucidation. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. This technique has been successfully applied to the analysis of other complex nitrogen-containing compounds, such as tetrandrine (B1684364) and its metabolite in human blood, using a UPLC-MS/MS method. nih.gov The analysis of nitrosamine (B1359907) impurities in drugs is another area where the high sensitivity and selectivity of LC-MS are indispensable. lcms.cz

GC-MS can also be a valuable tool, provided the analyte has sufficient thermal stability. A GC-MS method was developed for the determination of diphenylamine and other pesticides, demonstrating its applicability to the parent compound. nih.gov For compounds that are amenable to GC, this technique can provide excellent separation efficiency and, when coupled with MS, definitive identification.

The choice between LC-MS and GC-MS for the analysis of this compound would largely depend on the thermal stability of the compound. Given the potential for thermal degradation, LC-MS is likely the more robust and reliable hyphenated technique for the analysis of this and other highly nitrated diphenylamines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.